Product packaging for Boc-D-Lys-OtBu(Cat. No.:)

Boc-D-Lys-OtBu

Cat. No.: B12281600
M. Wt: 302.41 g/mol
InChI Key: LVUBESNUUMLEHL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Protected Amino Acid Derivative in Organic Synthesis

In organic synthesis, particularly in solid-phase peptide synthesis (SPPS), the use of protected amino acids is fundamental. fiveable.me Boc-D-Lys-OtBu serves as an essential building block in this context. The protecting groups attached to the D-lysine core prevent unwanted side reactions during the peptide chain elongation process. peptide.com The Boc group shields the α-amino group, while the tert-butyl ester protects the carboxylic acid function. libretexts.org This orthogonal protection strategy is crucial for achieving the desired peptide sequence with high fidelity. pharm.or.jp

The primary role of this compound is to enable the controlled incorporation of a D-lysine residue into a growing peptide chain. fiveable.me Chemists can selectively remove the N-terminal Boc group to allow for the formation of a new peptide bond without disturbing the C-terminal ester or other protected functionalities within the molecule. This stepwise approach is the basis of modern peptide synthesis, allowing for the construction of highly complex and well-defined polypeptide structures for research in pharmacology, biochemistry, and materials science.

Contextualizing D-Amino Acids in Peptide and Medicinal Chemistry Research

While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play crucial and unique roles, making them highly valuable in medicinal chemistry. rsc.orgtaylorandfrancis.com The incorporation of D-amino acids, such as the D-lysine provided by this compound, into peptide sequences can dramatically alter their biological properties. One of the most significant advantages is the enhanced stability of the resulting peptides. lifetein.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that typically break down peptide bonds. lifetein.comnih.gov This increased proteolytic stability translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. lifetein.com

Furthermore, the inclusion of D-amino acids can induce specific secondary structures, such as β-turns and β-hairpins, which can be critical for biological activity. nih.gov This structural influence can improve the binding affinity of a peptide to its target. lifetein.com D-amino acids are found in nature, notably in the cell walls of bacteria and in certain antimicrobial peptides. taylorandfrancis.comnih.gov This has inspired the development of D-peptide analogs for various therapeutic applications, including antimicrobial agents, enzyme inhibitors, and hormone analogs. lifetein.comlifetein.com Therefore, reagents like this compound are indispensable tools for researchers seeking to harness the unique properties of D-amino acids to design more stable and potent peptide-based drugs and research probes. rsc.org

Comparative Properties of L-Amino Acid vs. D-Amino Acid Peptides
PropertyL-Amino Acid PeptidesD-Amino Acid Peptides
Enzymatic StabilitySusceptible to degradation by proteases. lifetein.comHighly resistant to proteolytic degradation. lifetein.comlifetein.com
Biological Half-LifeGenerally shorter in biological systems. lifetein.comSignificantly increased half-life and bioavailability. lifetein.com
Natural AbundanceConstituents of most proteins in higher organisms.Found in bacterial cell walls and some natural peptides. taylorandfrancis.comnih.gov
Structural ImpactForm standard secondary structures (α-helices, β-sheets).Can induce unique conformations like β-turns and increase structural rigidity. rsc.orglifetein.comnih.gov

Overview of Boc and tert-Butyl Ester Protecting Group Utility

The strategic selection of protecting groups is paramount in multi-step organic synthesis. The Boc and tert-butyl (tBu) ester groups are mainstays in peptide chemistry due to their unique chemical properties, particularly their acid lability.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org The Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions, allowing other chemical transformations to occur elsewhere in the molecule without affecting the protected amine. organic-chemistry.org Its key advantage lies in its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butanol. libretexts.orgcreative-peptides.com This selective deprotection is a cornerstone of the "Boc strategy" in solid-phase peptide synthesis. creative-peptides.com

The tert-butyl (tBu) ester (OtBu) serves to protect the carboxylic acid functionality. creative-peptides.com Similar to the Boc group, it is stable to basic and many other reaction conditions. peptide.com The tBu ester is also cleaved by acid treatment, often under the same conditions used to remove the Boc group. peptide.com This simultaneous deprotection can be advantageous in the final step of a synthesis to deprotect the entire peptide. The use of acid-labile groups like Boc and tBu ester allows for an orthogonal protection strategy when combined with groups that are cleaved under different conditions, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. peptide.comub.edu This orthogonality provides chemists with precise control over which protecting group is removed at each synthetic step.

Properties of Key Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationProtected Functional GroupCleavage Conditions
tert-butyloxycarbonylBocAmine (-NH₂) Mild acid (e.g., Trifluoroacetic Acid, TFA). libretexts.orgcreative-peptides.com
tert-butyl esterOtBuCarboxylic Acid (-COOH) creative-peptides.comAcidic conditions (e.g., TFA). peptide.com
9-fluorenylmethyloxycarbonylFmocAmine (-NH₂) creative-peptides.comMild base (e.g., Piperidine in DMF). libretexts.orgcreative-peptides.com
BenzyloxycarbonylZ or CbzAmine (-NH₂) peptide.comCatalytic hydrogenation or strong acid. fiveable.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30N2O4 B12281600 Boc-D-Lys-OtBu

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H30N2O4

Molecular Weight

302.41 g/mol

IUPAC Name

tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m1/s1

InChI Key

LVUBESNUUMLEHL-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Boc D Lys Otbu and Its Analogues

Strategies for Orthogonal Protection of α-Amino and Carboxyl Functionalities

In the synthesis of complex molecules like peptides, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. organic-chemistry.org This is achieved using "protecting groups," which are selectively introduced and later removed under specific conditions. organic-chemistry.orglibretexts.org The concept of "orthogonality" is paramount; an orthogonal protection scheme allows for the deprotection of one functional group while others remain intact, enabling precise, stepwise synthesis. organic-chemistry.orgpeptide.comnbinno.com

The tert-Butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.gov Its popularity stems from a combination of stability under a wide range of reaction conditions and the ease with which it can be removed.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). libretexts.orgrsc.org This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile. libretexts.org

A key advantage of the Boc group is its stability under basic and nucleophilic conditions, allowing for a variety of subsequent chemical transformations to be performed without disturbing the protected amine. creative-peptides.com The primary method for removing the Boc group is treatment with a mild acid, most commonly trifluoroacetic acid (TFA). peptide.comlibretexts.orgcreative-peptides.com The acid-catalyzed cleavage proceeds via the formation of a stable tert-butyl cation. peptide.com This acid lability makes the Boc group a versatile tool in multi-step synthesis. nih.gov

Similar to how the Boc group protects amines, the tert-butyl ester (OtBu) is a crucial protecting group for carboxylic acids. thieme.de It effectively masks the acidic proton and the nucleophilicity of the carboxylate, preventing it from participating in undesired reactions. The OtBu group is valued for its high stability against nucleophiles, bases, and reducing agents. thieme.dethieme-connect.com

Several methods exist for the formation of tert-butyl esters. Traditional approaches include the acid-catalyzed reaction of a carboxylic acid with isobutene or tert-butanol. thieme-connect.com More recent and powerful methods involve the use of specific tert-butylating agents or catalysis with reagents like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which can directly esterify free amino acids in high yields. thieme.dethieme-connect.comorganic-chemistry.org

Like the Boc group, the OtBu ester is cleaved under acidic conditions, such as treatment with TFA, which protonates the ester oxygen and leads to the elimination of isobutylene (B52900) and the regeneration of the free carboxylic acid. thieme.deacs.org

An orthogonal protection strategy is one where multiple protecting groups can be removed independently of one another because their cleavage conditions are mutually exclusive. organic-chemistry.orgnbinno.com For an amino acid like lysine (B10760008), which has three distinct functional groups, orthogonality is essential for applications such as synthesizing branched or side-chain modified peptides. sigmaaldrich.comiris-biotech.de

The Boc (for amines) and OtBu (for carboxylic acids) groups are not considered orthogonal to each other, as both are removed by acidolysis. peptide.com A protection scheme that relies solely on these two groups is differential rather than orthogonal, meaning their removal depends on varying the strength of the acid. For instance, the Boc group can sometimes be removed under milder acidic conditions than those required for some benzyl-based protecting groups, but this is a matter of reaction kinetics, not true orthogonality. peptide.com

A truly orthogonal scheme for lysine would involve protecting groups susceptible to different cleavage mechanisms. For example, the α-amino group could be protected with a base-labile group like 9-Fluorenylmethyloxycarbonyl (Fmoc), the ε-amino group with an acid-labile Boc group, and the carboxyl group with a hydrogenolysis-labile benzyl (B1604629) (Bzl) ester. This allows for the selective deprotection of any single group without affecting the others.

The following table summarizes the properties of common protecting groups used in lysine synthesis to achieve orthogonality.

Protecting GroupAbbreviationFunctional Group ProtectedCleavage ConditionsStability
tert-ButoxycarbonylBocAmineMild Acid (e.g., TFA) libretexts.orgcreative-peptides.comBase, Hydrogenolysis
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine) creative-peptides.comAcid, Hydrogenolysis
BenzyloxycarbonylZ or CbzAmineHydrogenolysis, Strong Acid nbinno.comMild Acid, Base
tert-Butyl EsterOtBuCarboxylic AcidAcid (e.g., TFA) libretexts.orgBase, Hydrogenolysis
Benzyl EsterBzlCarboxylic AcidHydrogenolysis, Strong Acid libretexts.orgMild Acid, Base
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeAmineHydrazine sigmaaldrich-jp.comAcid, Base

Synthesis of Boc-D-Lys-OtBu

The term "this compound" can refer to several isomers, primarily Nα-Boc-D-Lys-OtBu, Nε-Boc-D-Lys-OtBu, or Nα,Nε-dithis compound. The synthesis must be designed to selectively place the Boc and OtBu groups at the desired positions.

Direct synthesis from D-lysine or its salts is a common and efficient approach. The key challenge is differentiating between the α- and ε-amino groups, which have similar reactivity.

One of the most effective methods for selective Nε-protection involves the use of a copper(II) complex. pharm.or.jpscispace.com D-lysine hydrochloride is reacted with a copper salt, such as CuSO₄, to form a chelate complex where the α-amino and α-carboxyl groups are temporarily blocked by coordination to the copper ion. pharm.or.jpscispace.com This leaves the ε-amino group as the primary site for reaction. Treatment of this copper complex with Boc anhydride ((Boc)₂O) leads to the selective formation of the Nε-Boc derivative. pharm.or.jp The copper can then be removed, often by treatment with a chelating agent or by precipitation as a sulfide, to yield H-D-Lys(Boc)-OH. scispace.com This intermediate can then be subjected to O-tert-butylation to protect the carboxylic acid, and subsequently, the α-amino group can be protected with a second Boc group if the di-Boc derivative is desired.

A simplified pathway to Nα,Nε-diBoc-D-Lysine involves reacting D-lysine hydrochloride directly with an excess of Boc anhydride under basic conditions. rsc.org This reaction protects both amino groups simultaneously. The resulting Nα,Nε-diBoc-D-Lys-OH can then be converted to its tert-butyl ester.

The following table outlines a representative synthetic pathway for Nε-Boc-D-lysine tert-butyl ester. chemimpex.com

StepStarting MaterialReagentsIntermediate/ProductPurpose
1D-Lysine·HCl1. CuSO₄, NaHCO₃ 2. (Boc)₂O[D-Lys(Boc)]₂CuSelective Nε-protection via copper chelation of the α-amino and carboxyl groups. pharm.or.jp
2[D-Lys(Boc)]₂Cu8-Quinolinol or H₂SH-D-Lys(Boc)-OHRemoval of copper to liberate the α-amino and carboxyl groups. scispace.com
3H-D-Lys(Boc)-OHTf₂NH (cat.), tert-butyl acetateH-D-Lys(Boc)-OtBuEsterification of the carboxylic acid to form the tert-butyl ester. organic-chemistry.org

Functional group interconversion (FGI) refers to the transformation of one functional group into another within a molecule. fiveable.mesolubilityofthings.com While less common for synthesizing a standard protected amino acid like this compound from a non-lysine backbone, the principles of FGI are often applied in the manipulation of protecting groups or in the synthesis of lysine analogues.

For instance, a synthetic route could start with a lysine derivative protected with groups other than Boc and OtBu. A researcher might begin with Nα-Fmoc-D-Lys(Z)-OBzl and use FGI to swap the protecting groups. The benzyl ester could be removed via hydrogenolysis and replaced with a tert-butyl ester. Subsequently, the Z group could be removed and replaced with a Boc group, demonstrating the interconversion of protecting groups on the same molecular scaffold.

A more profound example of FGI is seen in the synthesis of non-canonical amino acids. For example, δ-selenolysine derivatives have been synthesized starting from δ-hydroxy-DL-lysine. nih.gov In this multi-step process, the δ-hydroxyl group is converted into a better leaving group (mesylate) and then displaced by a selenium nucleophile (KSeCN). This conversion of an alcohol to a selenol on the lysine side chain is a classic example of FGI used to create a novel amino acid analogue for specialized applications like chemical ubiquitination. nih.gov Such strategies highlight the power of FGI to create diverse and complex building blocks from more common precursors.

Synthesis of Stereochemically Defined this compound Analogues

The synthesis of analogues of this compound with specific stereochemistry and functional modifications is a critical area of research, enabling the development of novel peptides and peptidomimetics with tailored properties. This section details methodologies for ensuring the enantiomeric purity of these analogues, incorporating specific structural modifications like β,β-dimethyl groups, and introducing functionalities for further chemical manipulation.

Retention of Enantiomeric Integrity in Synthetic Routes

Maintaining the stereochemical integrity at the α-carbon is paramount during the synthesis of this compound analogues. The D-configuration of the lysine backbone is often crucial for the biological activity or specific conformational properties of the final molecule. Synthetic strategies must therefore be carefully designed to avoid racemization, which can occur under harsh acidic or basic conditions or during certain coupling reactions.

One effective strategy to preserve enantiomeric purity is the use of starting materials that already possess the desired D-configuration, such as D-aspartic acid. This approach allows for the elaboration of the side chain without disturbing the stereocenter. For instance, optically pure β,β-dimethylated D-lysine derivatives have been successfully prepared from D-aspartic acid, where the stereochemistry is set from the beginning of the synthetic sequence. acs.org

Enzymatic methods also offer a powerful tool for producing enantiopure amino acids. While often used for the production of D-amino acids from racemic mixtures or L-isomers, the principles of stereoselective enzymatic reactions can be applied to ensure the enantiomeric purity of starting materials or intermediates in a synthetic pathway.

Furthermore, the choice of protecting groups and coupling reagents plays a significant role in preventing racemization. The use of urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) is known to suppress racemization during peptide synthesis compared to other N-protecting groups. Careful selection of coupling reagents and additives, along with precise control of reaction temperature and pH, are critical checkpoints in synthetic routes to maintain the desired stereochemistry. For example, the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of additives like N-hydroxysuccinimide (NHS) can minimize the risk of racemization.

Incorporation of β,β-Dimethylated Modifications

The introduction of gem-dimethyl groups at the β-position of the lysine side chain can confer unique conformational constraints and increased resistance to proteolytic degradation. A robust method for synthesizing optically pure β,β-dimethylated amino acid building blocks, including a derivative of D-lysine, has been developed starting from D-aspartic acid. acs.orgacs.org

The key to this synthesis is the use of the bulky 9-phenylfluorenyl (PhFl) protecting group for the α-amino group. This sterically demanding group allows for the regioselective dialkylation of the β-carbon of a PhFl-protected aspartate diester. The bulkiness of the PhFl group also provides steric shielding for the Cα ester, allowing for selective chemical manipulations on the side chain. acs.org

The synthetic sequence for a β,β-dimethyl-D-lysine building block can be summarized as follows:

Protection: D-aspartic acid is protected with the PhFl group at the α-amino position.

Dimethylation: The β-carbon is dimethylated using a strong base and methyl iodide.

Side-Chain Elaboration: The side chain is then extended and functionalized to introduce the ε-amino group of lysine.

Deprotection: Finally, the protecting groups are removed to yield the desired β,β-dimethyl-D-lysine analogue.

This methodology has been successfully applied to synthesize a variety of β,β-dimethylated amino acids with high enantiomeric excess. acs.orgacs.org

Table 1: Key Steps in the Synthesis of a β,β-Dimethyl-D-lysine Analogue

Step Description Key Reagents Purpose
1 α-Amino Protection 9-phenylfluorenyl (PhFl) chloride Protects the α-amino group and provides steric bulk.
2 β,β-Dimethylation Strong base (e.g., LDA), Methyl iodide Introduces the gem-dimethyl group at the β-position.
3 Side-Chain Manipulation Various reagents for reduction, activation, and amination Extends the carbon chain and introduces the ε-amino group.

Introduction of Azide (B81097) Functionalities for Subsequent Derivatization

The azide group serves as a versatile chemical handle for the bioorthogonal derivatization of molecules, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC). The introduction of an azide into the side chain of a this compound analogue creates a powerful building block for constructing complex molecular architectures.

Several methods have been developed for the stereospecific introduction of an azide moiety onto the lysine side chain. One common strategy involves the orthogonal protection of the α- and ε-amino groups of lysine. For example, starting with commercially available L-lysine hydrochloride, a copper complex can be formed to protect the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group with a Boc group. Subsequent functional group manipulations can then be performed to introduce the azide. nih.gov

A highly efficient method for converting primary amines to azides is the diazotransfer reaction . This reaction can be performed under mild, aqueous conditions, making it suitable for complex molecules. nih.govnih.gov Imidazole-1-sulfonyl azide is a common and effective diazotransfer reagent. nih.gov Optimized protocols allow for rapid (as fast as 20 minutes) and selective conversion of lysine's ε-amino group to an azide at a slightly basic pH (e.g., 8.5). nih.gov

Table 2: Comparison of Azide Introduction Methods

Method Key Reagents/Conditions Advantages Considerations
Orthogonal Protection Strategy Copper acetate, Boc-anhydride, followed by functional group conversion and azidation High degree of control over functional group manipulation. nih.gov Multi-step process.
Aqueous Diazotransfer Imidazole-1-sulfonyl azide, Cu(II) catalyst (optional), pH 8.5 Rapid, mild conditions, high efficiency, can be performed in water. nih.govnih.gov Potential for side reactions if other primary amines are present and unprotected.

| Targeted Diazotransfer | Ligand-tethered imidazole-1-sulfonyl azide | High protein and site specificity. nih.gov | Requires synthesis of a specific ligand-reagent conjugate. |

These synthetic methodologies provide a robust toolkit for the preparation of a diverse range of stereochemically defined this compound analogues. The ability to maintain enantiomeric integrity, introduce conformational constraints through alkylation, and install versatile chemical handles like azides is crucial for advancing the fields of peptide chemistry and drug discovery.

Applications in Peptide Synthesis and Assembly

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Strategic Incorporation of D-Lysine Residues into Peptide Chains

The incorporation of D-amino acids, such as D-lysine from Boc-D-Lys-OtBu, into peptide sequences is a key strategy to enhance the metabolic stability of synthetic peptides. Peptides composed exclusively of L-amino acids are susceptible to degradation by naturally occurring proteases. Introducing D-amino acids can render the peptide bonds in their vicinity resistant to enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems. This increased stability is a significant advantage for the development of therapeutic peptides.

The use of the Boc (tert-butyloxycarbonyl) group for Nα-protection is a well-established method in SPPS. nih.gov The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), allowing for its removal without cleaving the growing peptide chain from most resin types or disturbing acid-labile side-chain protecting groups. peptide.com The tert-butyl (OtBu) ester protecting the C-terminus of the lysine (B10760008) side chain is also acid-labile, but typically requires stronger acid conditions for complete removal, which is often performed concurrently with the final cleavage of the peptide from the resin. iris-biotech.de

Impact on Peptide Chain Elongation Efficiency and Stability

The efficiency of peptide chain elongation can be influenced by the steric hindrance of the incoming protected amino acid and the growing peptide chain's tendency to aggregate. While the Boc group is relatively bulky, its impact on coupling efficiency is generally well-managed with standard coupling reagents. The incorporation of a D-amino acid can sometimes alter the secondary structure of the growing peptide on the resin, potentially mitigating aggregation issues in certain sequences.

The stability of the final peptide is significantly enhanced by the presence of D-lysine. This modification disrupts the recognition sites for many common proteases, leading to a marked increase in resistance to enzymatic degradation.

ParameterL-Lysine PeptideD-Lysine Containing Peptide
Protease Susceptibility HighLow to Very Low
In Vivo Half-Life ShortExtended
Secondary Structure Can form standard α-helices/β-sheetsMay induce turns or disrupt standard secondary structures

This table provides an illustrative comparison of general trends observed when incorporating a D-amino acid like D-lysine into a peptide chain, based on established principles of peptide chemistry.

Comparative Analysis with Fmoc-Based SPPS Strategies

The two predominant strategies in SPPS are Boc- and Fmoc-based approaches. The choice between them often depends on the specific peptide sequence and desired final product. iris-biotech.de

Boc-based SPPS , utilizing reagents like this compound, relies on an acid-labile Nα-protecting group and typically stronger acid for final cleavage and side-chain deprotection. peptide.com This can be advantageous for synthesizing certain "difficult" or hydrophobic sequences where aggregation is a concern. The protonated state of the N-terminus after Boc removal can help to disrupt inter-chain hydrogen bonding that leads to aggregation. peptide.com

Fmoc-based SPPS , on the other hand, uses a base-labile Nα-protecting group (Fmoc) and milder acid treatment for final cleavage. iris-biotech.de This "orthogonal" protection scheme offers greater flexibility for on-resin modifications of side chains. iris-biotech.de However, the repeated exposure to a base (like piperidine) can sometimes lead to side reactions, such as aspartimide formation. researchgate.net

FeatureBoc-Based SPPSFmoc-Based SPPS
Nα-Deprotection Acid (e.g., TFA) peptide.comBase (e.g., Piperidine) iris-biotech.de
Final Cleavage Strong Acid (e.g., HF, TFMSA) peptide.comMild Acid (e.g., TFA) iris-biotech.de
Orthogonality Quasi-orthogonal peptide.comFully orthogonal iris-biotech.de
Aggregation Issues Can be less problematic for some sequences peptide.comCan be more prevalent due to neutral peptide backbone
Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation) researchgate.net

This table presents a general comparison between Boc- and Fmoc-based SPPS strategies.

Enhancement of Coupling Kinetics in Automated and Microwave-Assisted SPPS

Automated peptide synthesizers, often coupled with microwave irradiation, have significantly accelerated the pace of peptide synthesis. amazonaws.com Microwave energy can enhance the rate of both the deprotection and coupling steps, leading to shorter cycle times and often improved purity of the crude peptide. mdpi.comnih.gov

The Boc strategy, in general, is well-suited for microwave-assisted SPPS. The application of microwave energy can help to overcome the kinetic barriers associated with the coupling of sterically hindered amino acids and can be particularly effective in reducing aggregation. amazonaws.com While specific kinetic data for the coupling of this compound in microwave-assisted SPPS is not extensively detailed in the available literature, the general principles suggest that its use would benefit from the enhanced reaction rates provided by microwave irradiation, similar to other Boc-protected amino acids. mdpi.comsemanticscholar.org The efficiency of these couplings is also highly dependent on the choice of coupling reagents, with reagents like HBTU, HATU, and DIC being commonly employed. acs.org

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex or highly modified peptides.

Fragment Condensation Approaches

Fragment condensation is a strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. researchgate.net This approach can be more efficient than the stepwise addition of single amino acids for long sequences.

This compound can be utilized in the synthesis of peptide fragments intended for condensation. For instance, it could be the C-terminal residue of a fragment. In this case, the OtBu group protects the C-terminus of the lysine side chain, while the free carboxylic acid of the D-lysine backbone is activated for coupling to the N-terminus of another peptide fragment. The Boc group at the N-terminus of the fragment would be removed prior to this coupling step. The success of fragment condensation relies heavily on minimizing racemization at the C-terminal residue of the activated fragment and ensuring good solubility of the protected fragments. peptide.com While the use of this compound in published fragment condensation strategies is not widely documented, its protecting group scheme is theoretically compatible with such approaches.

Macrocyclization Strategies

The incorporation of a this compound unit into a linear peptide sequence provides a key reactive handle for subsequent macrocyclization, a widely used strategy to enhance peptide stability, selectivity, and binding affinity. The primary utility of this building block lies in side-chain-to-tail or side-chain-to-side-chain cyclization.

Once the linear peptide precursor is assembled, typically via solid-phase peptide synthesis (SPPS), the ε-amino group of the D-lysine residue can act as a nucleophile. In a side-chain-to-tail cyclization, this free amine attacks the activated C-terminal carboxyl group of the peptide, forming a stable amide bond and yielding a cyclic peptide-lactam. The use of this compound is strategic in syntheses where the side chain is intended to be the point of cyclization. The D-amino acid can induce a specific turn conformation in the peptide backbone, which can facilitate an efficient cyclization process.

Research into the synthesis of cyclic peptides has demonstrated that the choice of amino acids within the linear precursor can significantly influence the efficiency of the cyclization reaction. The presence of D-amino acids, such as D-lysine from this compound, can reduce the propensity for undesired side reactions like dimerization or oligomerization by promoting a conformation amenable to cyclization. uu.nl

Construction of Complex Peptide Architectures

The lysine side chain offers a natural point for chemical modification and elaboration, a feature that is leveraged in the construction of intricate peptide-based molecules. This compound is instrumental in these designs, particularly when the synthetic strategy involves building upon the lysine side chain after its incorporation into the main peptide backbone.

Branched peptides, which can mimic natural peptide structures or serve as scaffolds for functional molecules, are readily synthesized using lysine derivatives. nih.gov When this compound is incorporated into a peptide chain, the unprotected ε-amino group provides a nucleophilic site for the initiation of a second peptide chain. This results in a branched structure where a new peptide is attached to the side chain of the D-lysine residue within the primary sequence.

This approach is fundamental to the synthesis of Multiple Antigenic Peptides (MAPs), where several peptide chains are grown off a central lysine core to create a multivalent system that can elicit a strong immune response. The synthesis of such dendritic peptides can be challenging, but the use of a lysine scaffold simplifies the process. nih.gov

Lysine serves as a versatile scaffold for the multifunctional display of bioactive molecules, including other peptides, carbohydrates, or nucleic acids. nih.gov The ε-amino group of the D-lysine from a this compound building block can be used as an attachment point for various functional moieties. After incorporation into a peptide backbone, this side chain can be selectively functionalized.

This strategy is employed to create multivalent constructs where multiple copies of a ligand are presented from a central scaffold, which can lead to enhanced binding affinity and biological activity through the chelate effect. The synthesis of neoglycopeptide libraries, for instance, can involve the attachment of carbohydrate moieties to the lysine side chains of a cyclic peptide scaffold. uni-konstanz.de

Introducing conformational constraints into a peptide is a key strategy for improving its metabolic stability and receptor-binding affinity. semanticscholar.org Macrocyclization, as discussed above, is a primary method for achieving this rigidity. The use of this compound to facilitate side-chain lactamization directly contributes to the synthesis of conformationally constrained peptides.

The incorporation of D-amino acids itself introduces a significant conformational restraint. semanticscholar.org The D-lysine residue from this compound can stabilize specific secondary structures, such as β-turns or hairpin loops, which may be essential for biological activity. The combination of cyclization and the presence of a D-amino acid provides a powerful toolkit for locking a peptide into its bioactive conformation.

Advanced Deprotection and Cleavage Strategies in Peptide Chemistry

The successful synthesis of complex peptides relies on the use of orthogonal protecting groups that can be removed under specific conditions without affecting other parts of the molecule. The Boc and OtBu groups are both acid-labile, but their rates of cleavage can be modulated by the choice of acid and reaction conditions, allowing for selective deprotection.

Both the Nα-Boc and the C-terminal OtBu ester of the this compound moiety are removed by treatment with acid. The mechanism involves the protonation of an oxygen atom followed by the formation of a stable tert-butyl cation. reddit.comacsgcipr.org This process results in the release of isobutylene (B52900) and carbon dioxide from the Boc group, yielding a free amine, and isobutylene from the OtBu ester, yielding a free carboxylic acid.

Strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), are typically used for the final deprotection step in Boc-based solid-phase peptide synthesis. uni-konstanz.detotal-synthesis.com A standard cleavage cocktail often consists of 95% TFA with scavengers like water or triisopropylsilane to prevent side reactions caused by the liberated tert-butyl cations. chapman.edu

While both groups are cleaved by strong acids, some differentiation is possible. For instance, studies have explored the selective cleavage of N-Boc groups in the presence of tert-butyl esters using specific Lewis acids like aluminum chloride or by carefully controlled treatment with milder acids like formic acid. oup.comorganic-chemistry.org This differential lability, though not perfectly orthogonal, can be exploited in complex synthetic routes.

The table below summarizes common acidic conditions for the removal of Boc and OtBu protecting groups.

Reagent/ConditionTarget Group(s)SelectivityReference
95% Trifluoroacetic Acid (TFA) in CH₂Cl₂Boc and OtBuNon-selective; removes both wikipedia.org
Hydrogen Fluoride (HF)Boc and OtBuNon-selective; standard in Boc-SPPS total-synthesis.com
3 M HCl in Ethyl AcetateBocGenerally removes Boc wikipedia.org
85% Formic AcidBocCan selectively remove N-Boc over OtBu ester oup.com
ZnBr₂ in CH₂Cl₂OtBuCan selectively cleave tert-butyl esters in the presence of certain N-protecting groups semanticscholar.org
Aluminum Chloride (AlCl₃)BocCan selectively cleave N-Boc in the presence of other groups organic-chemistry.orgwikipedia.org

Optimized Scavenger Systems for Minimizing Side Reactions During Cleavage

The final step in solid-phase peptide synthesis (SPPS) involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. When a peptide contains residues protected by t-butyl-based groups, such as the ε-amino group of D-lysine protected with a t-butyloxycarbonyl (Boc) group and a C-terminal tert-butyl (OtBu) ester, the strongly acidic conditions required for their removal, typically using trifluoroacetic acid (TFA), generate highly reactive tert-butyl carbocations (t-Bu⁺).

These electrophilic carbocations can lead to significant side reactions by alkylating nucleophilic residues within the peptide sequence. Tryptophan (Trp) is particularly susceptible, potentially leading to the formation of 2,5,7-tri-tert-butyltryptophan. nih.gov Tyrosine (Tyr), methionine (Met), and cysteine (Cys) residues are also at risk of undesired t-butylation. acs.orgoipub.com To prevent these modifications and ensure the integrity of the final peptide product, scavenger molecules are added to the cleavage cocktail. These scavengers act by efficiently trapping the t-butyl cations before they can react with the peptide. thermofisher.comresearchgate.net

The selection of a scavenger system is critical and depends on the amino acid composition of the peptide. Over the years, various scavenger cocktails have been developed and optimized to address specific side reactions. A common approach involves using a combination of scavengers to provide comprehensive protection. Triisopropylsilane (TIS), for instance, is a highly effective carbocation scavenger, while water can help suppress t-butylation. acs.orgresearchgate.net Thiol-based scavengers like 1,2-ethanedithiol (EDT) are particularly useful for protecting cysteine residues and can also scavenge t-butyl trifluoroacetate, another reactive species formed during cleavage. thermofisher.comresearchgate.net For peptides containing sensitive residues like tryptophan, aromatic scavengers such as phenol or thioanisole are often included. oipub.comresearchgate.net

Research has focused on comparing the efficacy of different scavenger combinations to maximize purity and yield. For instance, studies have shown that while a standard mixture of TFA/TIS/H₂O can be effective, the addition of thioethers like dimethyl sulfide (DMS) or thioanisole can significantly reduce the extent of Cys S-t-butylation. acs.org Similarly, "Reagent K," a cocktail containing TFA, phenol, water, thioanisole, and EDT, was developed to be maximally efficient in inhibiting a wide variety of side reactions, especially the modification of Trp residues. oipub.com

The following table summarizes common scavenger cocktails used during the TFA-mediated cleavage of peptides containing t-butyl protecting groups.

Reagent Name/CompositionComponentsTypical Ratio (v/v)Primary Target Residues/Side ReactionsReference
StandardTFA / TIS / H₂O95 : 2.5 : 2.5General purpose carbocation scavenging (Trt, tBu). Protects against t-butylation. researchgate.net
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5Maximally inhibits side reactions for Trp, Tyr, Met, Cys. acs.orgoipub.com
Reagent RTFA / Thioanisole / EDT / Anisole90 : 5 : 3 : 2Recommended for complex peptides with Arg(Mtr/Pmc), Cys, Met, Trp. acs.orgthermofisher.com
TFA / WaterTFA / H₂O95 : 5Used for simple peptides without Trp, Met, or Cys residues. thermofisher.com
Optimized Thioether MixTFA / TIS / H₂O / Thioanisole / DMS / DTT70 : 5 : 5 : 10 : 10 (+1% DTT)Specifically developed to mitigate Cys S-t-butylation. acs.org

Applications in Bioconjugation and Chemical Biology

Site-Specific Derivatization of Peptides and Proteins

Site-specific modification of peptides and proteins is essential for creating homogenous bioconjugates with well-defined properties and functions. nih.gov The use of Boc-D-Lys-OtBu in peptide synthesis allows for the precise placement of a lysine (B10760008) residue whose side chain is initially inert. Upon selective removal of the Boc group, the ε-amino group becomes available for a wide array of chemical transformations, enabling controlled derivatization.

Functionalization via the Deprotected ε-Amino Group of Lysine

The primary amino group (ε-NH2) on the side chain of lysine is a potent nucleophile under physiological or slightly basic conditions, making it one of the most frequently targeted residues for protein bioconjugation. nih.gov Once the Boc protecting group is removed from the lysine residue introduced by this compound, this ε-amino group is exposed and can react with various electrophilic reagents. This approach is foundational for attaching a diverse range of molecules. Common reagents for modifying this newly available amine include N-hydroxysuccinimide (NHS) esters, which form stable amide bonds upon reaction. nih.gov This strategy allows for the precise installation of a functional payload at a predetermined location in the peptide sequence.

Covalent Attachment of Reporter Molecules (e.g., Fluorescent Dyes, Biotin)

A major application of site-specific lysine modification is the covalent attachment of reporter molecules for detection, imaging, and purification purposes. The deprotected ε-amino group of a lysine residue serves as an excellent anchor point for these tags.

Fluorescent Dyes: Fluorophores functionalized with amine-reactive groups (e.g., NHS esters or isothiocyanates) can be covalently linked to the lysine side chain. This enables the creation of fluorescently labeled peptides for use in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies to investigate protein localization, interaction, and dynamics.

Biotin: Biotinylation, the attachment of biotin, is another common modification. The high-affinity interaction between biotin and streptavidin or avidin is exploited for various applications, including immunoassays, affinity chromatography for purification of the labeled peptide, and targeted drug delivery. Amine-reactive biotinylation reagents allow for the stable conjugation of biotin to the specific lysine side chain.

Reporter MoleculeReactive Group ExampleBond FormedApplication
Fluorescent DyeN-hydroxysuccinimide (NHS) esterAmideCellular Imaging, FRET Assays
BiotinN-hydroxysuccinimide (NHS) esterAmideAffinity Purification, Immunoassays

Conjugation with Polymeric Moieties (e.g., Polyethylene (B3416737) Glycol)

The attachment of polymers, most notably polyethylene glycol (PEG), to peptides and proteins is a widely used strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a biopharmaceutical's solubility, stability against proteolytic degradation, and circulation half-life while reducing its immunogenicity.

By incorporating this compound into a peptide sequence, a specific lysine residue can be designated for PEGylation. After deprotection of the ε-amino group, a PEG derivative with an amine-reactive functional group (e.g., PEG-NHS ester) can be attached. This site-specific approach is highly advantageous over random PEGylation, which often targets multiple lysine residues and the N-terminus, leading to a heterogeneous mixture of products with varying biological activities. acs.org Controlled PEGylation at a single, predetermined site ensures the production of a homogeneous conjugate with optimized and predictable pharmacological properties. acs.orgmdpi.com

Integration into Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. sichem.denih.gov The deprotected ε-amino group of a lysine residue, introduced via this compound, can be functionalized with a "bioorthogonal handle," such as an azide (B81097) or an alkyne. This modification transforms the peptide into a platform for subsequent conjugation with a molecule of interest using click chemistry. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. To utilize this chemistry, the ε-amino group of the target lysine can be acylated with a reagent containing either a terminal alkyne or an azide group.

For instance, reacting the deprotected amine with an NHS ester of an alkyne-containing carboxylic acid installs the terminal alkyne handle onto the peptide. Subsequently, this alkyne-modified peptide can be "clicked" with a molecule of interest (e.g., a drug, imaging agent, or carbohydrate) that has been functionalized with an azide. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, and proceeds efficiently in aqueous buffers. nih.govjenabioscience.com This method provides a highly reliable and versatile tool for creating complex bioconjugates. springernature.com

Component 1 (on Peptide)Component 2 (on Molecule of Interest)CatalystProduct Linkage
Terminal AlkyneAzideCopper (I)1,4-disubstituted 1,2,3-triazole
AzideTerminal AlkyneCopper (I)1,4-disubstituted 1,2,3-triazole

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Biocompatible Conjugation

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative. magtech.com.cn SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne, where ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.

In this context, the lysine residue introduced by this compound is typically modified to bear an azide group. This is achieved by reacting the deprotected ε-amino group with an azide-transfer reagent or an azide-containing NHS ester. researchgate.net The resulting azide-functionalized peptide can then be specifically conjugated to a molecule carrying a strained alkyne (e.g., dibenzocyclooctyne, DBCO). Because it avoids the use of toxic metals, SPAAC is highly biocompatible and has become a powerful tool for labeling molecules on the surface of living cells and for creating therapeutic conjugates.

Component 1 (on Peptide)Component 2 (on Molecule of Interest)CatalystKey Feature
AzideStrained Alkyne (e.g., DBCO)NoneCopper-free, highly biocompatible

Development of Advanced Biochemical Probes and Affinity Reagents

The strategic placement of protecting groups on this compound enables chemists to utilize its side-chain amine as a versatile handle for the introduction of various functionalities. This has been instrumental in the creation of highly specific probes for studying complex biological processes.

Preparation of Ligands for Affinity-Based Proteome Profiling

Affinity-based proteome profiling (ABPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules and to map the activity of entire enzyme families. This technique relies on the use of affinity probes, which typically consist of a reactive group that covalently binds to a target protein, a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment, and a scaffold molecule that provides specificity.

This compound serves as an excellent scaffold for the synthesis of such affinity probes. The ε-amino group can be readily modified to attach a reactive group or a linker for connecting to a reporter tag. For instance, after deprotection of the α-amino group, the resulting amine can be coupled to a molecule of interest. Subsequently, the ε-amino group can be deprotected and functionalized with a reporter tag. The tert-butyl ester can then be hydrolyzed to reveal the carboxylic acid for further modifications or for incorporation into a peptide chain.

This modular approach allows for the systematic variation of the different components of the affinity probe to optimize its target-binding properties and reactivity. The use of a protected lysine derivative like this compound is central to the controlled, stepwise synthesis of these complex chemical tools.

Contributions to Protein Engineering Research

The ability to introduce unnatural amino acids with novel functionalities into proteins has revolutionized protein engineering. This compound can be a precursor to such unnatural amino acids, enabling researchers to precisely modify protein structure and function.

Modifying Protein Structure-Function Relationships through Directed Mutagenesis Mimicry

Site-directed mutagenesis is a cornerstone of protein engineering, allowing researchers to study the role of specific amino acid residues by replacing them with other canonical amino acids. However, the 20 naturally occurring amino acids offer a limited range of chemical functionalities. The incorporation of unnatural amino acids, derived from precursors like this compound, can overcome this limitation by introducing novel chemical groups that can mimic post-translational modifications (PTMs) or introduce entirely new functions.

For example, the ε-amino group of a lysine residue is a common site for PTMs such as acetylation, methylation, and ubiquitination. These modifications play critical roles in regulating protein function. By synthesizing lysine derivatives with mimics of these PTMs and incorporating them into proteins, researchers can study the specific effects of these modifications in a controlled manner.

The synthesis of these PTM-mimicking amino acids often starts with a protected lysine derivative. The ε-amino group can be chemically modified to resemble an acetylated or methylated lysine, for instance. After this modification, the protecting groups on the α-amino and carboxyl termini are removed, and the resulting unnatural amino acid can be incorporated into a protein using an expanded genetic code system. This approach allows for the production of homogeneously modified proteins, which is often difficult to achieve by other means. By comparing the function of the modified protein to its wild-type counterpart, researchers can gain valuable insights into the regulatory roles of PTMs.

Table 2: Examples of Post-Translational Modification Mimics Derived from Lysine

ModificationMimicPotential Application
AcetylationNε-acetyllysineStudying the role of histone acetylation in gene regulation
MonomethylationNε-methyllysineInvestigating the impact of lysine methylation on protein-protein interactions
UbiquitinationGlycyl-lysine isopeptide bond mimicProbing the mechanisms of ubiquitin-mediated signaling pathways

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Peptide-Based Therapeutic Candidates

The incorporation of non-natural amino acids, such as D-lysine, into peptide sequences is a well-established strategy to modulate the pharmacological properties of the resulting peptides. Boc-D-Lys-OtBu is an essential reagent in this process, particularly when employing Boc-based solid-phase peptide synthesis (SPPS).

This compound is instrumental in the development of robust peptide drug scaffolds with enhanced stability. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of D-amino acids, such as D-lysine from this compound, creates peptide bonds that are resistant to cleavage by these enzymes. nih.govmdpi.comresearchgate.net This increased stability prolongs the half-life of the peptide drug in circulation, allowing for sustained therapeutic action.

Another significant area is the development of Gonadotropin-Releasing Hormone (GnRH) analogs for cancer therapy. The replacement of the glycine (B1666218) at position 6 of the native GnRH peptide with a D-amino acid, such as D-lysine, has been shown to increase the binding affinity to the GnRH receptor and decrease metabolic clearance. nih.gov This modification is crucial for creating potent GnRH antagonists used in the treatment of hormone-dependent cancers. For example, the cytotoxic GnRH analog AN207, which incorporates D-Lys⁶, has shown enhanced therapeutic efficacy and decreased toxicity in preclinical models of breast cancer. nih.gov The synthesis of such analogs via Boc-SPPS would necessitate the use of a suitably protected D-lysine building block like this compound.

Beyond enhancing stability, the incorporation of D-lysine using this compound can influence the bioavailability and efficacy of peptide therapeutics. The D-configuration can alter the three-dimensional structure of the peptide, which can in turn affect its interaction with its biological target. In some cases, this can lead to an improved binding affinity and, consequently, a more potent therapeutic effect.

Furthermore, the lysine (B10760008) side chain provides a reactive handle for further modifications. The free epsilon-amino group of the lysine residue, once deprotected, can be used to attach other molecules, such as polyethylene (B3416737) glycol (PEG), lipids, or cytotoxic drugs, in the creation of peptide-drug conjugates (PDCs). nih.gov These modifications can significantly improve the pharmacokinetic profile of the peptide, leading to better solubility, reduced immunogenicity, and targeted delivery of a therapeutic payload.

Strategies for Modifying Peptide Properties with D-Lysine

StrategyEffectTherapeutic AreaExample
Enzymatic StabilityIncreased resistance to proteases, longer half-life.Antimicrobials, AnticancerD-lysine substituted antimicrobial peptides. nih.gov
Receptor BindingAltered conformation leading to potentially higher affinity.Oncology, EndocrinologyGnRH analogs with D-Lys⁶. nih.gov
Conjugation SiteProvides a site for attaching moieties to improve pharmacokinetics.VariousPeptide-drug conjugates. nih.gov

Applications in Immunological Research

In the realm of immunology, this compound finds application in the synthesis of peptide-based components for vaccines and immunostimulatory agents. The precise chemical nature of synthetic peptides allows for the creation of highly defined immunological tools.

This compound is also a valuable tool in the synthesis of immunostimulatory peptide conjugates. A key example is the creation of lipopeptides, which are potent activators of the innate immune system, often through Toll-like receptors (TLRs). These molecules typically consist of a peptide component conjugated to a lipid moiety. The peptide portion can be a specific antigenic epitope, while the lipid part acts as a self-adjuvanting component, enhancing the immune response.

The lysine side chain is a common point of attachment for the lipid tail. The synthesis of such complex molecules often relies on a carefully planned protecting group strategy, where this compound can provide the necessary D-lysine residue. The incorporation of a D-amino acid can also influence the self-assembly and subsequent immunological activity of the lipopeptide.

Synthesis of Specific Classes of Bioactive Compounds

The utility of this compound extends to the synthesis of various other specific classes of bioactive compounds where the presence of a D-lysine residue is crucial for their activity or stability. This includes certain peptide-drug conjugates and antimicrobial lipopeptides.

In the development of peptide-drug conjugates, the D-lysine residue can serve as a stable linker attachment point for a cytotoxic drug, ensuring that the payload is not prematurely cleaved by enzymes before reaching the target cells. nih.gov

In the field of antimicrobial lipopeptides, natural products often contain non-proteinogenic amino acids, including D-isomers. The total synthesis of these complex molecules and their analogs, for structure-activity relationship studies, relies on the availability of protected D-amino acid building blocks like this compound. For instance, the synthesis of analogs of brevibacillin, a cationic linear lipopeptide with antimicrobial activity, involves the incorporation of D-lysine. mdpi.com

Applications of this compound in Bioactive Compound Synthesis

Compound ClassRole of D-Lysine (from this compound)Reference
Antimicrobial Peptides (AMPs)Enhances stability against proteases. nih.govmdpi.com
GnRH AnalogsIncreases receptor binding affinity and metabolic stability. nih.gov
Peptide-Based VaccinesProlongs epitope presentation to the immune system. nih.govmit.edu
Immunostimulatory LipopeptidesProvides a stable site for lipid conjugation and influences immunological activity.
Peptide-Drug Conjugates (PDCs)Serves as a stable linker attachment point for cytotoxic drugs. nih.gov

Preparation of Receptor Agonists and Antagonists

The development of peptide-based therapeutics that can modulate the activity of cellular receptors is a cornerstone of modern medicine. These peptides can act as agonists, which activate a receptor, or antagonists, which block a receptor's activity. The incorporation of unnatural amino acids, such as D-lysine, is a well-established strategy to enhance the metabolic stability and, consequently, the therapeutic efficacy of these peptides.

This compound is a key reagent in the synthesis of such modified peptides. The D-configuration of the lysine residue confers resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability translates to a longer half-life in the body, a crucial attribute for a therapeutic agent.

During solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides, this compound is introduced into the growing peptide chain. The Boc group protects the alpha-amino group, preventing it from reacting out of turn, while the OtBu group protects the carboxyl group. This orthogonal protection scheme allows for the selective removal of the Boc group to elongate the peptide chain, while the OtBu and the side-chain protecting group on the epsilon-amino group of lysine remain intact until the final deprotection step.

Detailed Research Findings:

While direct literature explicitly naming this compound in the synthesis of specific commercial drugs is often proprietary, the principles of its application are widely demonstrated in the development of potent and stable peptide receptor modulators.

Gonadotropin-Releasing Hormone (GnRH) Receptor Modulators: Research into GnRH antagonists, used in the treatment of hormone-dependent cancers, has shown that incorporating D-amino acids at specific positions can significantly increase binding affinity and biological activity. The synthesis of these complex peptides relies on precisely protected D-amino acid building blocks.

Opioid Receptor Ligands: The synthesis of novel opioid receptor agonists and antagonists for pain management often involves the incorporation of D-amino acids to improve stability and pharmacokinetic profiles. For instance, cyclic opioid peptides have been synthesized using protected D-lysine derivatives to create metabolically stable analogs with potent and selective receptor activity. peptide.comchemscene.com The use of a protected D-lysine allows for the creation of a cyclic structure by forming an amide bond between the lysine side chain and another part of the peptide, a process that requires the differential protection offered by compounds like this compound.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: In the development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes, protected lysine derivatives are used to attach fatty acid side chains. dcchemicals.comnih.gov This lipidation strategy prolongs the drug's circulation time. The synthesis of such analogs requires a lysine building block where the alpha-amino and carboxyl groups are protected, allowing for selective modification of the side-chain epsilon-amino group.

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry for Enhanced Synthetic Control

Future research in protecting group chemistry aims to refine the orthogonality and lability of protecting groups for the lysine (B10760008) side chain, ensuring precise control during complex peptide synthesis. While Boc and tert-butyl ester (OtBu) are established protecting groups, innovations are exploring new derivatives and strategies.

Enhanced Orthogonality: The development of novel protecting groups for the lysine ε-amino group that exhibit true orthogonality with Boc (α-amino) and OtBu (carboxyl) is a key area. Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more robust analogue ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are widely used for selective side-chain functionalization, being stable to both Fmoc (base-labile) and Boc (acid-labile) deprotection conditions, but cleavable by hydrazinolysis iris-biotech.desigmaaldrich.com. Future work may focus on even milder or more specific cleavage conditions for these groups, or new classes of protecting groups that can be removed under neutral conditions or via photolabile cleavage, further expanding synthetic flexibility.

Milder Deprotection Strategies: Innovations are sought to develop deprotection methods for Boc and OtBu that are gentler, reducing potential side reactions or degradation of sensitive peptide sequences. While Boc is typically removed by strong acids like TFA, and OtBu esters are also acid-labile, research into alternative acidic systems or enzymatic deprotection methods could offer improved control, especially for peptides with acid-sensitive residues or modifications americanpeptidesociety.org.

New Lysine Derivatives: The exploration of new lysine derivatives with modified protecting groups is ongoing. For instance, research into "PotM" (Protecting Group of the Month) derivatives of lysine, such as MeDmb, EtDmb, and ivDmb, aims to offer improved stability against scrambling (migration of protecting groups to other reactive sites) and better cleavage characteristics compared to existing groups like Dde and ivDde iris-biotech.de. This is crucial for synthesizing longer or more complex peptides where maintaining the integrity of each protecting group is paramount.

Development of Novel Methodologies for Complex Peptide and Peptidomimetic Synthesis

The synthesis of complex peptides and peptidomimetics incorporating D-amino acids like D-lysine requires robust and efficient methodologies. Emerging trends focus on automation, green chemistry, and novel coupling strategies.

Flow Chemistry and Automation: Continuous flow synthesis offers advantages in terms of reaction control, scalability, and efficiency. Research is exploring the application of flow chemistry for solid-phase peptide synthesis (SPPS) using Boc-D-Lys-OtBu. This approach can lead to faster reaction times, better heat management, and easier purification, which are critical for synthesizing complex sequences and libraries rsc.org.

Green Chemistry Approaches: Minimizing the use of hazardous organic solvents and reagents is a major drive in modern synthesis. Future research may focus on developing greener protocols for this compound incorporation, potentially utilizing aqueous-based systems or bio-based protecting groups where feasible, as demonstrated by research into host-guest chemistry with 18-crown-6 (B118740) for lysine protection in aqueous solutions openaccesspub.org.

Advanced Coupling Reagents and Strategies: The development of highly efficient and racemization-suppressing coupling reagents remains an active area. For this compound, future methodologies might involve novel activators that ensure rapid and complete coupling while preserving the stereochemical integrity of the D-lysine residue and minimizing side reactions with other functional groups.

Advancements in Bioconjugation and Bioorthogonal Chemistry Applications

The incorporation of D-lysine residues into peptides can influence their biological stability and pharmacokinetic properties, making them attractive for bioconjugation and therapeutic applications.

Peptide-Drug Conjugates (PDCs): this compound can serve as a building block for PDCs, where the lysine side chain can be selectively functionalized for drug attachment. Future research may focus on developing PDCs that leverage the D-chirality of lysine for enhanced stability against proteases or improved cellular uptake. The ability to selectively deprotect the ε-amino group of lysine while the peptide backbone is still assembled or after conjugation allows for site-specific modification nih.gov.

Bioorthogonal Labeling and Imaging: Peptides synthesized using this compound can be designed for bioorthogonal labeling. For example, a lysine residue could be modified with a bioorthogonal handle (e.g., an azide (B81097) or alkyne group) for subsequent click chemistry reactions, enabling fluorescent labeling, radiolabeling for imaging, or attachment of therapeutic payloads in a highly specific manner within biological systems.

Ubiquitin Chain Synthesis: In the context of protein ubiquitination, novel lysine protecting groups like Abac and Aboc have been developed for chemoenzymatic synthesis of branched ubiquitin chains. While not directly this compound, this research highlights the trend towards developing orthogonal protecting groups for lysine side chains to enable complex enzymatic modifications and the synthesis of intricate biological architectures chemrxiv.org. Future work might adapt similar strategies for synthetic peptides incorporating D-lysine.

Computational and Structural Biology Studies of this compound-Containing Molecules

Computational and structural biology approaches are increasingly vital for understanding peptide behavior and designing novel molecules.

Conformational Analysis: Molecular dynamics (MD) simulations and NMR spectroscopy can provide insights into the conformational preferences of peptides containing this compound. Studying how the D-chirality and the bulky Boc and OtBu protecting groups influence peptide folding, secondary structure formation, and interactions with biological targets is crucial for rational design.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help predict how modifications at the lysine side chain, enabled by selective deprotection of this compound, affect peptide activity or binding affinity. This aids in optimizing lead compounds for therapeutic development.

Rational Design of Novel Peptides: By understanding the structural and dynamic properties through computational studies, researchers can rationally design peptides incorporating this compound for specific applications, such as targeted drug delivery, enzyme inhibition, or as components in novel biomaterials. This includes predicting the stability and immunogenicity of peptides containing unnatural amino acids.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Lys-OtBu, and how are intermediates characterized?

  • Answer : The synthesis typically involves sequential protection of the ε-amino group of D-lysine using tert-butyloxycarbonyl (Boc) and tert-butyl ester (OtBu) groups. Key steps include:

  • Activation of the carboxyl group using coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Purification via flash chromatography or recrystallization, monitored by TLC.
  • Characterization using 1^1H/13^{13}C NMR to confirm Boc/OtBu group integration and chiral purity (e.g., specific shifts for D-lysine at δ 1.4 ppm for Boc tert-butyl protons) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular ion peaks (expected [M+H]+^+: ~331.4 g/mol) .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<1% threshold). Retention times should align with reference standards .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC and NMR for deprotection (loss of Boc/OtBu signals) .

Q. What are the recommended storage conditions for this compound to prevent decomposition?

  • Answer : Store under inert gas (argon or nitrogen) at −20°C in airtight, light-protected containers. Pre-dry storage vials to minimize hydrolysis. Conduct periodic NMR checks for tert-butyl group integrity (δ 1.4 ppm region) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^1H NMR peaks) during this compound synthesis?

  • Answer :

  • Step 1 : Verify solvent and reference standards (e.g., residual DMSO-d6 peaks at δ 2.5 ppm).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, diastereomer formation due to racemization can produce duplicate peaks; chiral HPLC can confirm enantiomeric excess (>98%) .
  • Step 3 : Cross-check synthetic steps (e.g., Boc deprotection under acidic conditions may introduce impurities) .

Q. What methodological considerations are critical when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Answer :

  • Coupling Efficiency : Use HOBt/DIC as activators to minimize racemization. Monitor coupling completion via Kaiser test .
  • Side Reactions : Protect ε-amino groups with orthogonal protecting groups (e.g., Fmoc) if sequential deprotection is required.
  • Scale-Up : Optimize resin swelling (DCM/DMF 1:1) and use microwave-assisted synthesis for faster cycles .

Q. How can researchers validate the biological activity of peptides containing this compound residues when conflicting bioassay results arise?

  • Answer :

  • Hypothesis Testing : Compare activity of D- vs. L-lysine analogs to rule out stereochemical effects .
  • Data Triangulation : Use SPR (surface plasmon resonance) for binding affinity, CD spectroscopy for secondary structure analysis, and molecular docking to correlate activity with structural motifs .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Use Population (e.g., peptide-drug conjugates), Intervention (this compound incorporation), Comparison (unmodified lysine), and Outcome (binding affinity, stability) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible NMR facilities), Novel (e.g., exploring new coupling agents), and Relevant (e.g., applications in targeted drug delivery) .

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